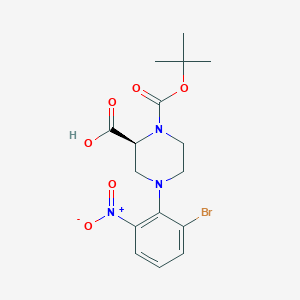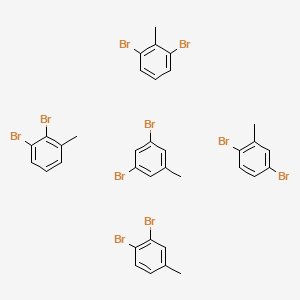
1,2-Dibromo-3-methylbenzene;1,2-dibromo-4-methylbenzene;1,3-dibromo-2-methylbenzene;1,3-dibromo-5-methylbenzene;1,4-dibromo-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3-methylbenzene, 1,2-dibromo-4-methylbenzene, 1,3-dibromo-2-methylbenzene, 1,3-dibromo-5-methylbenzene, and 1,4-dibromo-2-methylbenzene are organic compounds belonging to the class of bromobenzenes. These compounds consist of a benzene ring substituted with two bromine atoms and one methyl group. The position of the bromine and methyl groups on the benzene ring varies, leading to different isomers. These compounds are used in various chemical reactions and have applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of these dibromo-methylbenzene compounds typically involves the bromination of methylbenzene (toluene) derivatives. The bromination process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions, including temperature and solvent, can influence the position of the bromine atoms on the benzene ring.
For example, the synthesis of 1,2-dibromo-3-methylbenzene can be achieved by brominating 3-methyltoluene using bromine in the presence of a catalyst . Similarly, 1,2-dibromo-4-methylbenzene can be synthesized by brominating 4-methyltoluene under similar conditions .
Industrial Production Methods
Industrial production of these compounds may involve continuous flow reactors to ensure efficient and controlled bromination. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the desired dibromo-methylbenzene isomers.
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction: The bromine atoms can be reduced to form the corresponding methylbenzene derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Zinc (Zn) or sodium borohydride (NaBH4) in the presence of a suitable solvent.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of methylbenzene derivatives.
Scientific Research Applications
These dibromo-methylbenzene compounds have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential use in drug development and as building blocks for pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of these compounds depends on the specific chemical reactions they undergo. In electrophilic aromatic substitution reactions, the bromine atoms on the benzene ring act as leaving groups, allowing electrophiles to attack the benzene ring and form new bonds . The methyl group can influence the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromobenzene
- 1,3-Dibromobenzene
- 1,4-Dibromobenzene
Uniqueness
The presence of the methyl group in these dibromo-methylbenzene compounds distinguishes them from other dibromobenzene isomers. The methyl group can influence the reactivity, orientation, and physical properties of the compounds, making them unique in their chemical behavior and applications .
Properties
Molecular Formula |
C35H30Br10 |
|---|---|
Molecular Weight |
1249.7 g/mol |
IUPAC Name |
1,2-dibromo-3-methylbenzene;1,2-dibromo-4-methylbenzene;1,3-dibromo-2-methylbenzene;1,3-dibromo-5-methylbenzene;1,4-dibromo-2-methylbenzene |
InChI |
InChI=1S/5C7H6Br2/c1-5-2-6(8)4-7(9)3-5;1-5-4-6(8)2-3-7(5)9;1-5-2-3-6(8)7(9)4-5;1-5-6(8)3-2-4-7(5)9;1-5-3-2-4-6(8)7(5)9/h5*2-4H,1H3 |
InChI Key |
IDNNWSWCGHHJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)Br.CC1=C(C(=CC=C1)Br)Br.CC1=CC(=CC(=C1)Br)Br.CC1=C(C=CC(=C1)Br)Br.CC1=C(C=CC=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


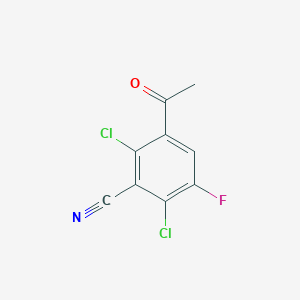
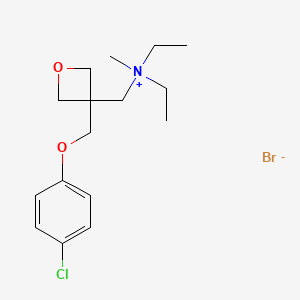
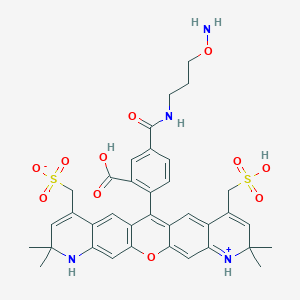

![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15341179.png)
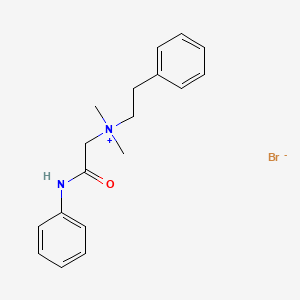
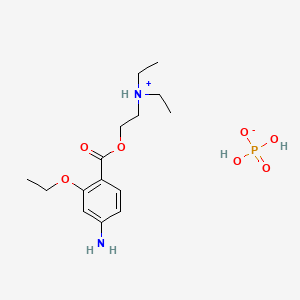


![2-bromoethyl-[(4-chlorophenyl)methyl]-ethylazanium;bromide](/img/structure/B15341237.png)
